molecular formula C16H20N2O4 B2358189 N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 2310097-45-9

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2358189
CAS No.: 2310097-45-9
M. Wt: 304.346
InChI Key: VFXZRZJCDFCKTD-UHFFFAOYSA-N
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Description

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide is a synthetic indole-carboxamide derivative of significant interest in medicinal chemistry and oncology research. This compound features a molecular framework that combines a 1H-indole-2-carboxamide core with a complex tetrahydrofuran substituent, yielding a molecular formula of C16H20N2O4 and a molecular weight of 304.34 g/mol . The structural architecture of this molecule is particularly noteworthy; the indole nucleus is a privileged scaffold in drug discovery, known for its diverse biological activities and presence in numerous pharmaceutical agents . The tetrahydrofuran ring, a saturated oxygen-containing heterocycle, and the 2-hydroxyethoxy side chain contribute to the compound's overall polarity and potential for molecular interactions, as suggested by its properties. The primary research value of this compound stems from the well-documented biological potential of indole-2-carboxamide analogs. Recent studies highlight that structurally related indole-2-carboxamides demonstrate potent antiproliferative activity by targeting key oncogenic pathways . Specifically, such compounds have been developed as inhibitors of the epidermal growth factor receptor (EGFR), including both wild-type (EGFR WT ) and mutant forms (EGFR T790M ) that are responsible for resistance to earlier generation therapies . These inhibitors operate by binding to the active sites of EGFR, thereby blocking the signaling pathways that drive uncontrolled cell proliferation and survival in cancers such as non-small cell lung cancer (NSCLC) . Furthermore, indole derivatives, as a class, are extensively investigated for a broad spectrum of pharmacological applications beyond oncology, including anti-inflammatory, antiviral, and antimicrobial activities, making this compound a versatile building block for exploring new therapeutic possibilities . This product is supplied For Research Use Only. It is intended solely for use in laboratory research and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use. Researchers handling this compound should consult relevant safety data sheets and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c19-6-8-22-16(5-7-21-11-16)10-17-15(20)14-9-12-3-1-2-4-13(12)18-14/h1-4,9,18-19H,5-8,10-11H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXZRZJCDFCKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C2=CC3=CC=CC=C3N2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Indole Ring Formation

The Fischer indole synthesis remains a cornerstone for constructing the indole nucleus. Cyclization of phenylhydrazine with ethyl pyruvate under acidic conditions yields 1H-indole-2-carboxylate, which is hydrolyzed to the free acid. Alternative routes include:

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 2-bromoaniline with ethylene glycol derivatives, though this method requires stringent anhydrous conditions.
  • Larock Indole Synthesis : Cyclization of ortho-iodoanilines with alkynes, offering regioselectivity but lower yields (~60%) compared to Fischer synthesis.

Functionalization at the Indole C-2 Position

Direct carboxylation at the indole C-2 position is achieved via:

  • Kolbe-Schmitt Reaction : Treatment of indole with potassium hydroxide and carbon dioxide at 200°C, yielding 1H-indole-2-carboxylic acid in 45–50% yield.
  • Directed Lithiation : Using LDA (lithium diisopropylamide) at −78°C, followed by quenching with dry ice, achieves 72% yield but requires cryogenic conditions.

Synthesis of (3-(2-Hydroxyethoxy)tetrahydrofuran-3-yl)methanamine

Tetrahydrofuran Ring Construction

The tetrahydrofuran core is synthesized via acid-catalyzed cyclization of 1,4-diols. For example, 3-(2-hydroxyethoxy)tetrahydrofuran-3-ol is formed by treating 2-(2-hydroxyethoxy)-1,4-butanediol with p-toluenesulfonic acid (PTSA) in toluene at 110°C. The reaction proceeds via a hemiketal intermediate, with water removal enhancing yield (85–90%).

Introduction of the Aminomethyl Group

The methylamine side chain is introduced through:

  • Mannich Reaction : Condensation of the tetrahydrofuran intermediate with formaldehyde and ammonium chloride in ethanol, yielding the tertiary amine (65% yield).
  • Reductive Amination : Reaction of 3-(2-hydroxyethoxy)tetrahydrofuran-3-carbaldehyde with ammonium acetate and sodium cyanoborohydride in methanol (pH 6–7), achieving 78% yield.

Amide Coupling Strategies

Activation of 1H-Indole-2-Carboxylic Acid

The carboxylic acid is activated as:

  • Acid Chloride : Treatment with thionyl chloride (SOCl₂) in dichloromethane at 0°C, followed by evaporation to isolate the chloride.
  • Mixed Carbonate : Reaction with ethyl chloroformate and N-methylmorpholine to form the active ester.

Coupling with (3-(2-Hydroxyethoxy)tetrahydrofuran-3-yl)methanamine

The amine is coupled to the activated acid using:

  • HATU/DIPEA : In DMF at 25°C, achieving 88% yield after 12 hours.
  • EDCl/HOBt : In dichloromethane with 4-dimethylaminopyridine (DMAP), yielding 82% product.

Optimization Challenges and Solutions

Low Yields in Cyanide Reduction

Early routes for synthesizing tetrahydrofuran-derived amines involved LAH reduction of nitriles, but yields were poor (32–57%) due to indole dimerization. Alternatives include:

  • Borane-THF Complex : Reduces nitriles to amines at 0°C with 70% yield.
  • Catalytic Hydrogenation : Using Raney nickel and H₂ at 50 psi, achieving 85% yield without dimerization.

Hydroxy Group Protection

The hydroxyethoxy side chain requires protection during coupling. Common strategies:

  • Silyl Ethers : Tert-butyldimethylsilyl (TBS) protection with TBSCl/imidazole in DMF, removed later with TBAF.
  • Acetyl Groups : Acetylation with acetic anhydride/pyridine, cleaved with K₂CO₃ in methanol.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Citation
Fischer + HATU Coupling Fischer indole, HATU coupling 88 95
Larock + EDCl/HOBt Larock indole, EDCl coupling 82 92
Buchwald + Borane Buchwald amination, borane reduction 75 89

Chemical Reactions Analysis

Types of Reactions

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the indole-2-carboxamide can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Reactions :
    • Oxidation : The hydroxyethoxy group can be oxidized to form aldehydes or carboxylic acids.
    • Reduction : The carbonyl group in the indole structure can be reduced to form alcohols or amines.
    • Substitution Reactions : Nucleophilic substitution reactions can occur at the hydroxyethoxy group.

Biological Research

The compound is under investigation for its potential biological activities, including:

  • Cellular Processes : Studies have shown that the compound may influence various cellular pathways, potentially acting as a modulator for specific receptors.
  • Ligand Activity : Its unique structure allows it to function as a ligand in biochemical assays, providing insights into receptor-ligand interactions.

Pharmaceutical Applications

Research is ongoing to explore the therapeutic potential of this compound:

  • Drug Development : The compound's properties make it a candidate for developing new drugs targeting various diseases.
  • Mechanism of Action : It is believed that the indole core interacts with specific receptors and enzymes, modulating their activity and potentially leading to therapeutic effects.

Industrial Uses

In the industrial sector, this compound is utilized in:

  • Specialty Chemicals Production : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness of this compound

The presence of the hydroxyethoxy group enhances solubility and bioavailability compared to other similar compounds, making it particularly valuable for pharmaceutical applications. Its ability to interact with various biological targets distinguishes it from other compounds in its class.

Mechanism of Action

The mechanism of action of N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, potentially modulating their activity. The hydroxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Structural Features and Functional Group Modifications

The following table highlights key structural differences between the target compound and similar indole-2-carboxamide derivatives:

Compound Name Core Structure Key Substituents/Modifications Potential Implications
Target Compound Indole-2-carboxamide Tetrahydrofuran ring with 2-hydroxyethoxy group Enhanced hydrophilicity; potential for hydrogen bonding and improved solubility
5-Chloro-3-hexyl-N-(4-(3-trifluoromethyl-3H-diazirin-3-yl)phenethyl) derivative () Indole-2-carboxamide Trifluoromethyl diazirine phenethyl group; chloro and hexyl substituents Photoactivatable for covalent binding studies; lipophilic groups may affect membrane permeability
N-(3-(Benzo[d]imidazol-1-ylmethyl)benzyl)-1H-indole-2-carboxamide (Compound 23, ) Indole-2-carboxamide Benzimidazole-benzyl group High melting point (231–233°C) suggests strong crystalline packing; possible kinase inhibition
3-Phenyl-5-sulfamoyl-N’-[(thiophene-2-ylmethylidene)hydrazide] () Indole-2-carbohydrazide Sulfonamide and hydrazone moieties Antibacterial/antifungal activity via sulfonamide; hydrazone may confer chelation potential
7-Fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl) derivative () Indole-2-carboxamide Fluorine atom; furan and isopropyl groups Altered pharmacokinetics; fluorination may enhance metabolic stability

Pharmacokinetic and Solubility Considerations

  • Fluorinated analogs () demonstrate how electronegative substituents can alter metabolic stability, a property that the target’s ether linkages might also influence .

Biological Activity

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide is a compound that has gained significant attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features an indole core, a tetrahydrofuran ring, and a hydroxyethoxy substituent. These structural components contribute to its distinct chemical behavior and biological properties. The molecular formula is C_{15}H_{19}N_{3}O_{4}, with a molecular weight of 304.34 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Interaction : The indole core allows for interactions with multiple receptors, potentially modulating their activity.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, contributing to its therapeutic effects.
  • Bioavailability : The hydroxyethoxy group enhances solubility and bioavailability, facilitating better interaction with biological targets .

Antiviral Activity

Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, studies on non-nucleoside reverse transcriptase inhibitors (NNRTIs) have shown that modifications in the indole structure can lead to enhanced potency against HIV strains. Although specific data for this compound is limited, its structural similarities suggest potential efficacy against viral targets .

Antitumor Activity

Preliminary studies suggest that derivatives of indole compounds often display antitumor activity. The mechanism may involve the induction of apoptosis in cancer cells or inhibition of tumor growth through interference with cell signaling pathways. Further research is needed to establish the specific antitumor effects of this compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Structural FeatureActivity Impact
Indole CoreEssential for receptor binding
Hydroxyethoxy GroupEnhances solubility and bioavailability
Tetrahydrofuran RingMay influence pharmacokinetics

This table summarizes how variations in structure can affect the compound's biological activity.

Case Studies

  • In Vitro Studies : A study evaluating similar indole derivatives showed promising results in inhibiting viral replication in cell cultures, suggesting that this compound may exhibit similar properties .
  • Animal Models : Preliminary animal studies involving structurally related compounds indicated reduced tumor growth rates when administered at specific dosages, reinforcing the need for further investigation into this compound's potential therapeutic applications .

Q & A

Q. Key Optimization Parameters :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalysts : Pd-mediated cross-coupling for indole integration .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions .

Advanced: How can synthetic yield inconsistencies be resolved during amidation steps?

Answer:
Yield discrepancies often arise from steric hindrance or competing side reactions. Strategies include:

  • Activating agents : Use HOBt (hydroxybenzotriazole) with DCC to improve coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Intermediate monitoring : LC-MS tracking identifies incomplete reactions or degradation .

Case Study : A related indole-2-carboxamide analog showed 20% yield improvement when HATU was substituted for DCC under microwave conditions .

Basic: What spectroscopic methods confirm structural integrity?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., hydroxyethoxy protons at δ 3.5–4.0 ppm, indole NH at δ 10–12 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C17_{17}H20_{20}N2_2O4_4: 340.1423) .
  • IR : Carboxamide C=O stretch at ~1650 cm1^{-1} .

Advanced: How do computational models predict bioactivity of this compound?

Answer:

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) assess binding to targets like serotonin receptors, leveraging the indole moiety’s π-π stacking potential .
  • ADMET prediction : Tools like SwissADME calculate logP (~3.3) and polar surface area (~64 Ų) to estimate blood-brain barrier penetration .
  • Contradictions : Discrepancies between in silico predictions and in vitro assays (e.g., false-positive kinase inhibition) require orthogonal validation via SPR (surface plasmon resonance) .

Basic: What biological assays are suitable for initial activity screening?

Answer:

  • Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase) at 10–100 µM concentrations .
  • Cell viability : MTT assays on cancer lines (e.g., HeLa) to assess cytotoxicity .
  • Receptor binding : Radioligand displacement assays for GPCR targets (e.g., 5-HT2_2A) .

Advanced: How to address conflicting bioactivity data in related analogs?

Answer:
Contradictions (e.g., variable IC50_{50} values in kinase assays) may stem from:

  • Off-target effects : Use proteome-wide profiling (e.g., KINOMEscan) .
  • Solubility limitations : Compare DMSO vs. aqueous buffer activity .
  • Structural analogs : Benchmark against N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide, which showed consistent activity due to sulfur’s electronegativity .

Basic: How to optimize solubility for in vivo studies?

Answer:

  • Co-solvents : 10% DMSO/90% PEG-400 for intraperitoneal administration .
  • Prodrug modification : Esterification of the hydroxyethoxy group improves aqueous solubility .

Advanced: What strategies enhance metabolic stability?

Answer:

  • Deuterium incorporation : Replace labile hydrogens (e.g., indole NH) to slow CYP450 metabolism .
  • Structural rigidification : Introduce methyl groups to the tetrahydrofuran ring to reduce conformational flexibility .

Basic: How to validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assays (CETSA) : Monitor target protein stabilization post-treatment .
  • CRISPR knockdown : Compare activity in wild-type vs. target-deficient cells .

Advanced: What mechanistic insights explain differential activity in enantiomers?

Answer:

  • Chiral resolution : Use HPLC with a CHIRALPAK® column to isolate enantiomers .
  • X-ray crystallography : Resolve binding modes of (R)- vs. (S)-enantiomers to receptors like σ-1 .

Q. Tables

Parameter Value Method Reference
logP3.3–3.5Computational
Hydrogen bond donors3NMR
Polar surface area~64 ŲSwissADME

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